2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16(21)10-6-5-9-7-14(17-13(9)8-10)15-11-3-1-2-4-12(11)18-19-15/h1-8,17H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCYYLQERLQEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC4=C(N3)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its indazole and indole moieties, which contribute to its biological activity. The structural formula can be represented as:
This structure allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : It has been shown to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases including cardiovascular diseases .
- Anti-inflammatory Properties : The compound reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB .
- Antitumor Activity : Initial studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival .
Biological Activity Data
The following table summarizes key biological activities and their respective IC50 values for this compound:
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antioxidant | ROS production | 10.5 | |
| Anti-inflammatory | COX-2 mRNA expression | 5.0 | |
| Antitumor | Tumor cell lines | 15.0 |
Case Study 1: Cardiovascular Protection
A study demonstrated that derivatives of indazole, including this compound, showed protective effects against cardiac hypertrophy by modulating hypertrophy-related gene expressions such as ANP and BNP. This was achieved through the inhibition of endothelin-1-induced pathways in cardiomyocytes .
Case Study 2: Cancer Therapy
In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines. For instance, it showed significant activity against gastric cancer cells with an IC50 value of 25 µM. Further investigations are needed to explore its potential in clinical settings .
Scientific Research Applications
Antitumor Activity
The compound has shown promising antitumor properties through various mechanisms:
- Inhibition of Polo-like Kinase 4 (PLK4) : A series of derivatives based on 2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid were synthesized and evaluated for their ability to inhibit PLK4. Notably, compound 81c demonstrated significant efficacy against HCT116 colon cancer cells in mouse models, marking it as a potential clinical candidate for cancer therapy .
- Selective Estrogen Receptor Degraders (SERDs) : Research has identified indazole derivatives that act as SERDs, which are crucial for treating hormone receptor-positive breast cancers. For instance, optimized compounds showed IC50 values as low as 0.7 nM against estrogen receptors, indicating their potential to induce tumor regression in resistant breast cancer models .
Enzyme Inhibition
The compound's structural features contribute to its role as an inhibitor for various enzymes:
- FGFR Inhibition : Several studies have focused on the development of indazole-based compounds as inhibitors of fibroblast growth factor receptors (FGFRs). For example, compound 99 exhibited an IC50 value of 2.9 nM against FGFR1, demonstrating potent enzymatic and cellular activity . Such inhibitors are critical in targeting cancers that exhibit aberrant FGFR signaling.
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has also been evaluated for its ability to inhibit IDO, an enzyme involved in immune regulation and tumor immune evasion. Certain derivatives showed remarkable IDO inhibition with IC50 values around 5.3 μM, indicating their potential use in immunotherapy strategies .
Mechanistic Studies and Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds:
- SAR Studies : Comprehensive SAR studies have revealed how modifications to the indazole scaffold can enhance biological activity. For instance, replacing certain substituents has been shown to improve potency against specific targets like CDK8 and CDK19, with some derivatives achieving IC50 values below 3 nM .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
Chemical Reactions Analysis
General Reactivity
2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid can participate in a variety of chemical reactions due to its constituent functional groups. These reactions often require specific catalysts or reagents and controlled conditions to ensure selectivity and yield.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group (-COOH) present in this compound allows it to undergo several characteristic reactions:
-
Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: It can react with amines to form amides, particularly when using coupling reagents.
-
Salt Formation: Carboxylic acids can react with bases to form carboxylate salts.
Reactions Involving the Indole and Indazole Moieties
The indole and indazole rings within the molecule can undergo electrophilic substitution reactions, particularly at positions that are electron-rich. These reactions depend on the specific substituents and reaction conditions.
Decarboxylation Reactions
This compound derivatives can undergo decarboxylation reactions under specific conditions, often promoted by copper(II) .
Examples of Reactions with Indole-2-carboxylic acid derivatives
While not specific to this compound, reactions involving related indole-2-carboxylic acid derivatives provide insight into potential chemical transformations :
-
Fischer Indolization: Substituted-1H-indole-2-carboxylic acid ethyl esters can be obtained through Fischer indolization .
-
Mannich Reaction: These compounds can undergo Mannich reactions with formaldehyde and morpholine to yield ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates .
-
Cyclization Reactions: 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate in DMF to yield 6,8-dichloro triazino[4,5-a]indol-1(2H)-one .
-
Vilsmeier-Haack Formylation: Ethyl 3-formyl-substituted-1H-indole-2-carboxylates can be obtained through Vilsmeier-Haack formylation .
Reactions towards quinazolinone derivatives
2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives can be synthesized using various Brønsted acids . The best yield was achieved when the reaction mixture was stirred at reflux for 4 hours in acetonitrile in the presence of p-TSA (p-toluenesulfonic acid) . Changing the reaction initiator to Al2O3 led to the formation of 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one as a major product .
Comparison with Similar Compounds
Key Observations :
- Indole vs. Indazole Hybridization : The target compound uniquely integrates an indazole ring, enhancing hydrogen-bonding and π-stacking interactions compared to simple indole-carboxylic acids (e.g., 1H-Indole-6-carboxylic acid) .
- Functional Group Diversity : The fluorine substituent in 6-Fluoro-1H-indole-3-carboxylic acid improves electronegativity and bioavailability, a feature absent in the target compound but relevant for agrochemical design .
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton environments (e.g., indazole C3-H and indole C6-COOH) and confirms aromaticity.
- FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds.
- HRMS : Validates molecular weight (expected: ~307.3 g/mol) and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and stereochemistry .
How should discrepancies in biological activity data between studies be addressed?
Q. Advanced
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols for IC50 determination.
- Purity validation : HPLC (>95% purity) ensures activity is not confounded by impurities.
- Meta-analysis : Compare data across studies using statistical tools to identify outliers.
- Mechanistic studies : Evaluate target binding (e.g., kinase inhibition) to correlate structure-activity relationships .
What purification methods are recommended for isolating this compound from reaction mixtures?
Q. Basic
- Recrystallization : Use acetic acid or ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) gradients separates polar byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water achieve >99% purity for biological testing .
What strategies enhance the pharmacokinetic properties of this compound for in vivo studies?
Q. Advanced
- Solubility modulation : Introduce hydrophilic groups (e.g., PEG chains) at the indole C5 position.
- Metabolic stability : Block labile positions (e.g., N-methylation of indazole) to reduce CYP450 metabolism.
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with enzymatic hydrolysis in vivo .
How can researchers validate the compound’s role as a kinase inhibitor in cancer models?
Q. Advanced
- Kinase profiling : Screen against kinase panels (e.g., EGFR, BRAF) using ATP-competitive assays.
- Cell viability assays : Test dose-dependent effects in cancer cell lines (e.g., MCF-7, A549) with MTT or CellTiter-Glo.
- Western blotting : Measure phosphorylation levels of downstream targets (e.g., ERK, AKT) .
What analytical methods are used to assess batch-to-batch consistency in synthesis?
Q. Basic
- HPLC-UV/MS : Compare retention times and mass spectra across batches.
- Melting point analysis : Confirm consistency (expected: ~250–260°C) using differential scanning calorimetry.
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
How can computational modeling aid in predicting the compound’s binding affinity?
Q. Advanced
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., indole binding pockets).
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
What safety precautions are critical when handling this compound in the lab?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
